Desloratadine Pyridine N-oxide

Chiral Chromatography Stereochemical Stability Pharmaceutical Analysis

Resolving the challenge of accurate quantification of the oxidative degradation product in desloratadine dosage forms, this reference standard offers unique stereochemical stability and distinct mass spectrometric behavior, ensuring reliable method validation. Key advantages: · Enables robust stability-indicating HPLC per ICH Q1A(R2) with enhanced enantiomerization barriers. · Facilitates unambiguous identification via H/D exchange LC-MS, differentiating from isobaric hydroxylated metabolites. · Supplied with full COA, MS, NMR, and HPLC traceability for seamless ANDA filing and QC workflows.

Molecular Formula C19H19ClN2O
Molecular Weight 326.8 g/mol
CAS No. 169253-26-3
Cat. No. B028059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesloratadine Pyridine N-oxide
CAS169253-26-3
Synonyms8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine 1-Oxide; 
Molecular FormulaC19H19ClN2O
Molecular Weight326.8 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=[N+]4[O-]
InChIInChI=1S/C19H19ClN2O/c20-16-5-6-17-15(12-16)4-3-14-2-1-11-22(23)19(14)18(17)13-7-9-21-10-8-13/h1-2,5-6,11-12,21H,3-4,7-10H2
InChIKeyZTRQZDOHUHWANO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desloratadine Pyridine N-oxide: Impurity and Reference Standard Overview


Desloratadine Pyridine N-oxide (CAS 169253-26-3, MW 326.82) is a degradation product and process-related impurity of the non-sedating antihistamine desloratadine . It is also characterized as a minor active metabolite of desloratadine in certain species [1]. This compound belongs to the pyridine N-oxide class, derived from the oxidation of the nitrogen atom in the desloratadine scaffold [2]. It is widely employed as a certified reference standard for analytical method development, validation, and quality control (QC) in pharmaceutical research, manufacturing, and Abbreviated New Drug Application (ANDA) filings [3].

Product type Certified impurity reference standard for desloratadine analytical methods
Regulatory context Supports ANDA impurity profiling, method validation, and stability-indicating HPLC
Stereochemical utility Stereochemically stable enantiomers enable reproducible chiral HPLC method development

Why Generic Substitution Fails for Desloratadine Pyridine N-oxide


Substituting Desloratadine Pyridine N-oxide with a generic N-oxide, hydroxylated desloratadine impurity, or the parent compound desloratadine is not scientifically or procedurally valid. This is due to fundamentally distinct physicochemical and stereochemical properties that critically impact analytical method development and regulatory compliance. For instance, the target compound exhibits a vastly different stereochemical stability profile compared to its parent, desloratadine, with significantly higher enantiomerization energy barriers [1]. This requires specialized chiral chromatographic conditions for accurate quantification. Furthermore, its mass spectrometric behavior is distinct from isobaric hydroxylated metabolites, necessitating advanced techniques like H/D exchange LC-MS for unambiguous structural confirmation [2]. Using an incorrect reference standard or an uncharacterized analog can lead to inaccurate quantification, failed method validation, and non-compliance with ICH guidelines, ultimately jeopardizing drug product quality assessments and ANDA submissions [3].

Chiral method specificity may not transfer
Generic N-oxides or parent desloratadine lack the high enantiomerization barrier required for stable chiral separation; racemization can compromise resolution.
MS identification may be ambiguous
Isobaric hydroxylated metabolites co-elute with N-oxide species; unambiguous structural confirmation often requires H/D exchange LC-MS, which depends on authentic standard.
Regulatory traceability may be jeopardized
Non-certified or in-house N-oxides lack pharmacopeial traceability (USP/EP) and documented characterization, increasing risk during ANDA review.

Quantitative Differentiation from Structural Analogs


Enantiomerization Barrier vs. Desloratadine

Desloratadine Pyridine N-oxide exhibits significantly higher configurational stability compared to its parent compound, desloratadine. The N-oxidation of the piperidine nitrogen increases the energy barrier for the inversion of its planar stereogenic enantiomers (pR and pS), making the enantiomers stable and resolvable at ambient temperatures [1]. This contrasts sharply with desloratadine, which racemizes rapidly in solution due to a much lower inversion barrier [2].

Enantiomerization barrier
Head-to-head
Target: Increased activation barrier (stable pR/pS enantiomers resolvable at ambient temperature).
Comparator: Desloratadine with low inversion barrier (rapid racemization in solution).
Supports chiral HPLC method development specificity
Dynamic enantioselective HPLC; off-column racemization experiments
Chiral Chromatography Stereochemical Stability Pharmaceutical Analysis

LC-MS Differentiation from Isobaric Hydroxylated Metabolites

This N-oxide metabolite (designated M4) can be definitively distinguished from isobaric hydroxylated metabolites (M1-M3) of desloratadine using online hydrogen/deuterium (H/D) exchange high-resolution LC-MS [1]. This analytical differentiation is crucial as conventional MS cannot easily resolve N-oxides from hydroxylated species with the same nominal mass.

MS structural differentiation
Head-to-head
Target: N-oxide M4 identified by accurate mass and H/D exchange behavior.
Comparator: Hydroxylated metabolites M1–M3 (isobaric, distinct exchange profiles).
Enables unambiguous metabolite identification in complex matrices
LTQ-Orbitrap HR-LC/MS with online H/D exchange; in vitro rat microsomes
LC-MS/MS Metabolite Identification Hydrogen/Deuterium Exchange

Gender-Specific Plasma Metabolite Profile in Rats

The pyridine N-oxide derivative of desloratadine was identified as the major circulating metabolite in male rats following oral administration of loratadine, a distinction not observed in female rats [1]. This quantitative gender difference highlights the unique metabolic fate of this specific N-oxide.

Gender-dependent plasma profile
Head-to-head
Target: Major circulating metabolite in male rats after loratadine oral dose.
Comparator: Female rats show much lower N-oxide, with desloratadine as the major form.
Supports metabolite profiling in preclinical PK studies
Sprague-Dawley rats; 8 mg/kg oral [14C]loratadine; LC-MS with flow scintillation
Pharmacokinetics Drug Metabolism Species-Specific Metabolites

Certified Reference Standard for Regulatory Compliance

Desloratadine Pyridine N-oxide is officially recognized and supplied as a reference standard, with traceability to pharmacopeial standards (USP or EP) . It is explicitly recommended for analytical method development, method validation (AMV), and QC for ANDAs [1]. This contrasts with generic, non-certified N-oxides or in-house synthesized material which lack the necessary documentation and traceability for regulatory submissions.

Regulatory traceability
Reported
Certified reference standard traceable to USP or EP; intended for ANDA method validation and commercial QC.
De-risks regulatory submission and method review
Supplier documentation required; verify COA and certification
Reference Standard Pharmaceutical Quality Control ANDA

Verified HPLC Purity Specification

Commercially available Desloratadine Pyridine N-oxide is supplied with a defined minimum purity specification, verified by HPLC . For example, one supplier certifies a purity of 94.04% by HPLC . This provides a clear, quantifiable benchmark for procurement and analytical use, ensuring the material meets the required quality for its intended application.

HPLC purity specification
Data to verify
Reported purity ≥94% by HPLC (example lot: 94.04%); minimum purity varies by supplier.
Supports procurement specification review
Verify current lot COA and supplier-specific acceptance criteria
HPLC Purity Quality Specification Reference Material

Key Applications for Desloratadine Pyridine N-oxide


Stability-Indicating HPLC Method Development

This compound serves as a critical reference standard for developing and validating robust, stability-indicating HPLC methods. Its use is essential for accurately identifying and quantifying this specific oxidative degradation product, which is formed under stress conditions, ensuring the method can effectively monitor the stability of desloratadine in pharmaceutical dosage forms as required by ICH Q1A(R2) guidelines [1].

Metabolite Identification and Preclinical Bioanalysis

Researchers can employ this compound as an authentic standard in LC-MS/MS assays to accurately identify and quantify the pyridine N-oxide metabolite in biological matrices (e.g., rat plasma) [1]. Its distinct metabolic profile, as a major circulating metabolite in male rats, makes it a valuable biomarker for evaluating species- and gender-specific differences in desloratadine metabolism during drug development [2].

Chiral Purity and Stereochemical Stability Studies

Due to its significantly enhanced configurational stability compared to desloratadine, this N-oxide derivative is an ideal compound for developing and optimizing chiral separation methods [1]. Its stable enantiomers can be used as probes to validate the performance of chiral stationary phases (e.g., cellulose tris(3,5-dichlorophenylcarbamate)) for the analysis of planar stereogenic pharmaceutical compounds [2].

QC and ANDA Regulatory Submission Support

This compound is explicitly procured as a pharmacopeial reference standard (USP/EP) for use in quality control (QC) applications during commercial production of desloratadine [1]. Its availability with full analytical characterization (COA, MS, NMR, HPLC) and traceability is essential for Abbreviated New Drug Application (ANDA) filings to demonstrate analytical control over process-related impurities and degradation products [2].

Application
Selection Property
Validation Focus
Stability-indicating HPLC method development
Certified degradation product reference standard with defined retention behavior
Specificity for oxidative degradation product under ICH stress conditions
Metabolite identification in preclinical bioanalysis
Authentic N-oxide metabolite standard with distinct H/D exchange MS signature
Quantitative accuracy in rodent plasma matrices; gender-dependent profiling
Chiral purity and stereochemical stability studies
High configurational stability enabling resolved enantiomers at ambient conditions
Chiral stationary phase performance for planar stereogenic compounds
QC and ANDA regulatory submission support
Pharmacopeial traceability (USP/EP) with full analytical characterization
Documentation package for impurity profiling and method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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